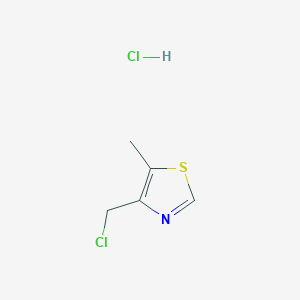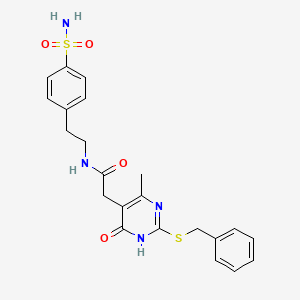
2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-sulfamoylphenethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-sulfamoylphenethyl)acetamide is an organic chemical with a structure that includes both pyrimidine and acetamide functional groups. This compound exhibits various chemical and biological properties that make it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Preparation of 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-sulfamoylphenethyl)acetamide typically involves multiple synthetic steps, each requiring precise conditions to achieve the desired product with high purity and yield.
Starting Materials and Initial Steps: : The synthesis begins with the preparation of the pyrimidine core. One common approach is to use 2-thiouracil, which is then benzylated using benzyl chloride in the presence of a base, such as potassium carbonate, to form 2-(benzylthio)uracil.
Introduction of the Acetamide Group: : The acetamide side chain is introduced through a nucleophilic substitution reaction involving 2-(benzylthio)uracil and an acetamide derivative, often in the presence of a catalyst like triethylamine.
Sulfonamide Addition: : To incorporate the sulfonamide group, the intermediate is reacted with 4-sulfamoylphenethylamine, typically under mild heating conditions with a suitable solvent such as dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound would likely be scaled up using optimized versions of these synthetic routes. Large-scale production involves using automated reactors to carefully control reaction temperatures, pressures, and timings to maximize yield and minimize impurities.
化学反应分析
Types of Reactions
The compound 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-sulfamoylphenethyl)acetamide can undergo various types of chemical reactions:
Oxidation: : The benzylthio group is susceptible to oxidation, which can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : The carbonyl groups within the compound can be reduced using reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: : The aromatic sulfonamide group can undergo substitution reactions with electrophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and dichloromethane, with conditions often involving mild heating or cooling to regulate reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions but typically involve modified versions of the original compound, such as oxidized or reduced derivatives.
科学研究应用
2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-sulfamoylphenethyl)acetamide is used in various fields of scientific research:
Chemistry: : It serves as a building block in the synthesis of more complex organic molecules and is studied for its unique reactivity and interactions.
Biology: : The compound's potential biological activities, such as antimicrobial, antifungal, or anticancer properties, are of significant interest.
Medicine: : It is explored for its therapeutic potential, particularly in the design of new drugs targeting specific pathways in diseases.
Industry: : Its chemical properties are leveraged in the development of novel materials and industrial catalysts.
作用机制
The mechanism of action of 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-sulfamoylphenethyl)acetamide involves its interaction with molecular targets within biological systems. The compound may inhibit enzymes, bind to receptors, or disrupt cellular processes by interfering with specific pathways, such as the sulfonamide's known activity against bacterial folate synthesis.
相似化合物的比较
Similar Compounds
2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide: : Shares a similar pyrimidine core but differs in the substitution pattern.
N-(4-sulfamoylphenethyl)-2-(benzylthio)acetamide: : Closely related but lacks the pyrimidine component.
4-Methyl-6-oxo-1,6-dihydropyrimidine-5-yl derivatives: : Various derivatives with different substituents at the 5-position.
Uniqueness
2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-sulfamoylphenethyl)acetamide stands out due to its combined features of a pyrimidine core, a benzylthio group, and a sulfonamide moiety, contributing to its unique chemical reactivity and biological activity.
This should give you a thorough rundown on this fascinating compound. Let me know if there are any particular sections you would like to delve deeper into!
属性
IUPAC Name |
2-(2-benzylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-15-19(21(28)26-22(25-15)31-14-17-5-3-2-4-6-17)13-20(27)24-12-11-16-7-9-18(10-8-16)32(23,29)30/h2-10H,11-14H2,1H3,(H,24,27)(H2,23,29,30)(H,25,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMLJASODJMLKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile](/img/structure/B2363178.png)
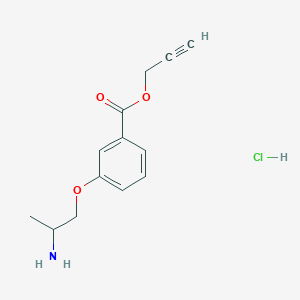
![5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one](/img/structure/B2363182.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2363184.png)
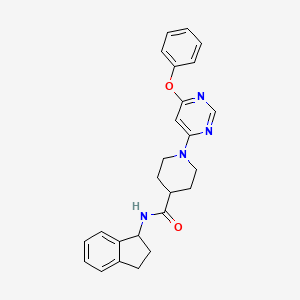
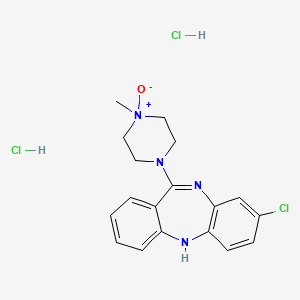
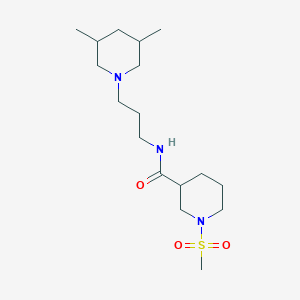
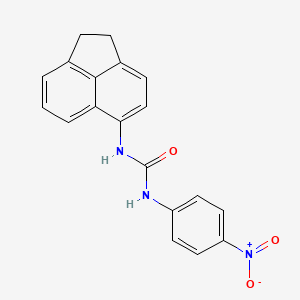
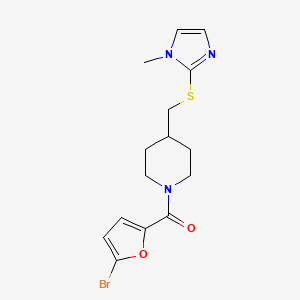
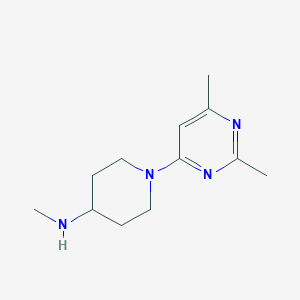
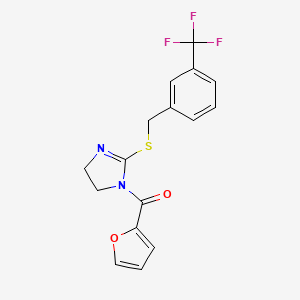
![2-(1-(1H-benzo[d]imidazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2363200.png)
